5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide
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Overview
Description
5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide: is a spiro compound characterized by its unique structure, which includes an oxygen, sulfur, and nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines .
Scientific Research Applications
5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azaspiro[3.5]nonane hemioxalate
- 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
- 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane
Uniqueness
5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide is unique due to the presence of both sulfur and oxygen atoms within its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NO3S |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-oxa-2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)4-6(5-11)3-7-1-2-10-6/h7H,1-5H2 |
InChI Key |
SLBAZEFPPUYBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CN1)CS(=O)(=O)C2 |
Origin of Product |
United States |
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